CLOPIDOGREL IMPURITY 2
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLMQVQNGJIKW-RSAXXLAASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396607-49-0 | |
| Record name | Clopidogrel pyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396607490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOPIDOGREL PYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNE7AU6LVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pathways and Origins of Clopidogrel Impurity 2 Formation
Impurity Genesis During Clopidogrel (B1663587) Synthesis
The synthesis of Clopidogrel is a multi-step process where specific reaction conditions and intermediates can contribute to the formation of impurities. derpharmachemica.comresearchgate.net
Side Reactions and By-product Formation in Synthetic Intermediates
During the synthesis of Clopidogrel, process-related impurities can arise from starting materials, intermediates, or unintended side reactions. researchgate.net While specific details on the direct formation of Impurity 2 during the primary synthesis steps are not extensively documented in the provided results, the formation of related by-products suggests potential pathways. For instance, the synthesis involves the condensation of o-chloro benzaldehyde (B42025) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by several other steps. derpharmachemica.comchemistryjournal.net Side reactions at any of these stages could potentially lead to structures that are precursors to or resemble Impurity 2.
Degradation Pathways of Clopidogrel Leading to Impurity 2
Clopidogrel is susceptible to degradation under various conditions, with oxidative pathways being a primary route to the formation of Impurity 2. drug-dev.com
Oxidative Transformation Mechanisms
Oxidative stress is a significant factor in the degradation of Clopidogrel, leading to several degradation products, including Impurity 2. sphinxsai.com The core of this transformation involves the oxidation of the piperidine (B6355638) ring within the Clopidogrel molecule. vulcanchem.com
Role of Specific Oxidants (e.g., Reactive Halogen Species, Peroxymonosulfate)
Recent research has illuminated the role of specific oxidizing agents in the formation of Clopidogrel Impurity 2. A notable system involves the use of peroxymonosulfate (B1194676) (PMS) in conjunction with sodium halides (NaX). mdpi.comnih.govvulcanchem.com This combination generates reactive halogen species (HOX) which can selectively oxidize Clopidogrel. mdpi.comnih.gov Studies have shown that by optimizing the reaction conditions for different sodium halides (e.g., NaCl, NaBr, NaI), the formation of various degradation products, including the endo-iminium impurity, can be controlled. mdpi.comnih.govmdpi.com The reaction progress can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy. mdpi.comvulcanchem.com
Forced degradation studies using oxidants like potassium permanganate (B83412) (KMnO4) have also demonstrated the formation of the endo-iminium species as a dominant degradation product. nih.gov
Table 1: Oxidants Involved in this compound Formation
| Oxidant System | Generated Species | Outcome | Reference |
|---|---|---|---|
| Peroxymonosulfate (PMS) / Sodium Halide (NaX) | Reactive Halogen Species (HOX) | Formation of endo-iminium impurity (Impurity 2) and other halogenated products. | mdpi.comnih.gov |
| Potassium Permanganate (KMnO4) | - | Dominant formation of the endo-iminium species (Impurity 2). | nih.gov |
Formation of Pyridinium (B92312)/Iminium Moiety
The key structural change in the formation of this compound is the oxidation of the nitrogen atom in the piperidine ring, which results in the formation of a pyridinium or, more accurately, an endo-iminium moiety. mdpi.comrsc.orgvulcanchem.com This transformation involves the loss of a hydrogen atom from the molecule. mdpi.com Spectroscopic analyses, including 1D- and 2D-NMR and High-Resolution Mass Spectrometry (HRMS), have confirmed the structure of this degradation product. mdpi.comnih.gov Specifically, NMR data shows characteristic shifts for the endo-iminium group, confirming its formation. mdpi.com The molecular formula determined by HRMS for one of the identified iminium products (DP-2) was C16H15ClNO2S+, indicating the loss of one hydrogen atom and the formation of the endo-iminium product without halogenation on the molecule itself. mdpi.com
Table 2: Spectroscopic Data for this compound (DP-2)
| Spectroscopic Technique | Key Finding | Reference |
|---|---|---|
| NMR Spectroscopy | Shows a cross peak between the endo-iminium proton (H-4) and the proton at H-10, confirming the endo-iminium structure. | mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Determined molecular formula as C16H15ClNO2S+, indicating the loss of one hydrogen atom. | mdpi.com |
Hydrolytic Degradation Mechanisms
The formation of impurities in clopidogrel is a significant concern for its stability and efficacy. While this compound is primarily recognized as an oxidative impurity, its formation can be influenced by hydrolytic conditions. Hydrolysis, the degradation of a chemical compound by reaction with water, is a major pathway for drug degradation. ijper.org In the case of clopidogrel, it is known to be susceptible to hydrolysis under both acidic and basic conditions. actascientific.compharmahealthsciences.net
The principal and most well-documented product of clopidogrel hydrolysis is its carboxylic acid derivative, known as clopidogrel impurity A. europa.euresearchgate.net This reaction involves the cleavage of the methyl ester group of the clopidogrel molecule. sphinxsai.com Studies have shown that clopidogrel degrades substantially when subjected to acid and base-induced hydrolysis. researchgate.net Specifically, degradation is significant in the presence of alkali conditions. wjpls.org
While hydrolytic pathways predominantly lead to Impurity A, the conditions that promote hydrolysis can also facilitate the formation of other degradation products. sphinxsai.com The presence of water and changes in pH can create an environment where subsequent oxidative reactions are more likely to occur. It is understood that this compound arises from a combination of hydrolysis and oxidation pathways, suggesting that the initial hydrolytic degradation may form intermediates that are then converted to Impurity 2. For instance, the carboxylic acid formed via hydrolysis can undergo further oxidation to form N-oxide derivatives under certain stress conditions. sphinxsai.com
Photolytic and Thermal Degradation Effects on Impurity Formation
The stability of clopidogrel is also influenced by exposure to light (photolysis) and heat (thermal degradation). actascientific.comnih.gov These stress factors can provide the necessary energy to initiate and propagate degradation reactions, leading to the formation of various impurities.
Thermal stress, in particular, has been shown to be a critical factor in the degradation of clopidogrel. While some studies indicate only minor degradation under moderate heat, leading primarily to Impurity A , others show more significant decomposition at elevated temperatures. nih.gov A key finding identifies an oxidation product, characterized as an endo-iminium species, which forms in clopidogrel under conditions of elevated temperature and humidity. researchgate.net This principal oxidation impurity is consistent with the structure of this compound. The amorphous form of clopidogrel is particularly susceptible to thermal degradation, especially at temperatures of 80°C and above, where it transitions from a glassy to a rubbery state and degrades significantly. nih.gov
The effect of light on clopidogrel stability is less definitive regarding the formation of Impurity 2. Some forced degradation studies have reported that clopidogrel remains relatively stable under photolytic stress conditions, such as exposure to UV radiation or sunlight. actascientific.compharmahealthsciences.net However, other studies have included photolysis in their stress testing protocols, indicating it as a potential degradation pathway that requires monitoring. sphinxsai.comwjpls.orgjpionline.org
The table below summarizes findings from various forced degradation studies on clopidogrel, outlining the conditions used and the observed outcomes.
| Stress Condition | Parameters | Duration | Observed Degradation | Reference(s) |
| Thermal Degradation | 100°C in hot air oven | 48 hours | Degradation observed | jpionline.org |
| 105°C | 10 days | Degradation observed | sphinxsai.com | |
| 60°C | 1 month | Degradation studied | actascientific.com, pharmahealthsciences.net | |
| 80°C - 100°C (solid state) | 3 months | Significant degradation of amorphous form | nih.gov | |
| Photolytic Degradation | UV light at 254 nm | 10 days | Degradation observed | sphinxsai.com |
| Sunlight (11 am - 5 pm) | 4 days (24 hrs total) | Degradation studied | jpionline.org | |
| Sunlight | 15 days | Stability checked under photo conditions | actascientific.com, pharmahealthsciences.net | |
| UV light at 365 nm | 24 hours | Degradation studied | wjpls.org |
Environmental and Storage Conditions Affecting Impurity Formation in Drug Products
The formation of this compound in the final drug product is highly dependent on environmental and storage conditions. Factors such as temperature, humidity, and light can significantly impact the stability of the active pharmaceutical ingredient over its shelf life. veeprho.com Of these, humidity and temperature are considered the most critical factors promoting the degradation of clopidogrel. nih.gov
High humidity is a key contributor to clopidogrel degradation. Studies have demonstrated that a significant increase in impurities occurs when clopidogrel products are exposed to elevated relative humidity (RH). jpionline.orggoogle.com Research on different solid-state forms of clopidogrel bisulfate revealed that while all forms were stable at 0% and 25% RH at 40°C, a substantial loss of the drug occurred at 75% RH and 85% RH. nih.gov The amorphous form of the drug was found to be much more susceptible to humidity-induced degradation than its crystalline polymorphic forms. nih.gov
Elevated temperature, especially in combination with high humidity, accelerates the rate of impurity formation. google.com Stability studies conducted under accelerated conditions (e.g., 40°C and 75% RH) showed a dramatic increase in related substances over a period of six months. google.com These conditions are known to promote the formation of oxidative impurities, including the iminium impurity identified as Impurity 2. researchgate.net The physical form of the drug substance also plays a role; for example, the amorphous form of clopidogrel bisulfate was found to be highly resistant to temperature at 0% RH, but degraded significantly at temperatures of 80°C and above, where it converts to a rubbery state. nih.gov
The table below presents data on the impact of various storage conditions on the stability of clopidogrel-containing drug products.
| Condition | Temperature | Relative Humidity (RH) | Duration | Impact on Impurities | Reference(s) |
| High Temperature | 50°C | Ambient | 30 days | Obvious increase in related substances | google.com |
| High Humidity | Ambient | 92.5% | 30 days | Obvious increase in related substances | google.com |
| Accelerated Stability | 40°C ± 2°C | 75% ± 5% | 6 months | Dramatic increase in related substances | google.com |
| Humidity Study | 40°C | 75% - 85% | 3 months | Significant degradation, especially of amorphous form | nih.gov |
Advanced Analytical Methodologies for Detection and Characterization of Clopidogrel Impurity 2
Chromatographic Separation Techniques
Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry due to its high resolving power. tandfonline.com For Clopidogrel (B1663587) and its impurities, various liquid chromatographic techniques are employed, each offering distinct advantages for specific analytical challenges.
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as Ultra-Fast Liquid Chromatography (UFLC), represents a significant advancement over conventional HPLC. phmethods.net By using columns packed with sub-2 µm particles, UHPLC delivers analyses with shorter run times, improved resolution, higher peak capacity, and greater sensitivity. phmethods.net These advantages make it highly suitable for the complex task of impurity profiling.
A validated stability-indicating UFLC method has been developed for the simultaneous estimation of Clopidogrel, aspirin, omeprazole, and their respective impurities, including Clopidogrel Impurity B and C. phmethods.net Such methods are crucial for analyzing combination drug products. These methods often employ gradient elution to effectively separate a large number of compounds with varying polarities in a single run. phmethods.net For instance, a method might use a C18 column with a gradient of an aqueous buffer and acetonitrile (B52724), with detection at multiple wavelengths to optimize the signal for different impurities. phmethods.net
Preparative Chromatography for Impurity Isolation and Purification
To perform comprehensive structural elucidation and to use as a reference standard for quantitative analysis, a pure sample of the impurity is required. nih.gov Preparative chromatography is the technique used to isolate and purify specific impurities, such as Impurity 2, from a mixture. nih.govatlantis-press.com
This process involves scaling up an analytical HPLC method. Larger columns with greater diameters and higher loading capacities are used, along with increased mobile phase flow rates. The goal is to inject a larger quantity of the bulk material and collect the fraction containing the impurity of interest as it elutes from the column. nih.govconicet.gov.ar For example, a preparative HPLC with an Xterra MS C18 ODB column was successfully used to isolate a principal oxidation impurity of Clopidogrel. nih.gov The isolated impurity can then be subjected to spectroscopic analysis for definitive structure confirmation. nih.govconicet.gov.ar
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once an impurity like Clopidogrel Impurity 2 has been isolated via preparative chromatography, its chemical structure must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is employed for this purpose, providing complementary information to build a complete structural picture. nih.govconicet.gov.ar
Mass Spectrometry (MS) is used to determine the molecular weight of the impurity and to obtain information about its structure through fragmentation patterns. nih.govijper.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. mdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. conicet.gov.ar
¹H NMR provides information about the number and types of protons in the molecule and their connectivity.
¹³C NMR provides information on the carbon skeleton of the molecule.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different atoms (H-H, C-H), which is crucial for piecing together the complete structure of a complex impurity. nih.govmdpi.comsemanticscholar.org
For example, a thorough study utilizing UV, MS, MSn, ¹H/¹³C NMR, DEPT, and 2D NMR was conducted to characterize a principal oxidation impurity of Clopidogrel, confirming its structure as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy can also be used to identify the functional groups present in the impurity molecule, providing additional evidence to support the proposed structure. conicet.gov.arijper.org
By combining the data from these advanced analytical techniques, scientists can confidently identify and characterize impurities like this compound, ensuring the quality and safety of the final pharmaceutical product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. conicet.gov.ar It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for a comprehensive structural assignment. mdpi.comnih.gov
One-dimensional NMR experiments, such as proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental structural information. conicet.gov.arnih.gov
¹H NMR: This technique identifies the different types of protons in the molecule and their neighboring protons. The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the chlorophenyl ring, the thiophene (B33073) ring, the pyridinium (B92312) ring, and the methyl ester group. mdpi.com
¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. mdpi.com
DEPT: DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which aids in the complete assignment of the carbon signals. conicet.gov.arnih.gov
A study on the selective oxidation of clopidogrel utilized NMR as an analytical tool to monitor the reaction's progress and characterize the resulting products, including the endo-iminium impurity. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for Key Structural Moieties of this compound (Note: Specific chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. The data below is representative.)
| Structural Moiety | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridinium Ring | H-4 | ~8.81 | ~162.40 |
| C-4 | |||
| H-6 | ~4.30–4.23 and 3.95–3.86 | ~49.94 | |
| C-6 | |||
| H-7 | ~3.52–3.36 | ~24.04 | |
| C-7 | |||
| Methine Group | H-10 | ~6.39 | ~72.08 |
| C-10 | |||
| Methyl Ester | OCH₃ | ~3.70 | ~53.00 |
| C=O | ~170.00 | ||
| Chlorophenyl Ring | Aromatic H | ~7.30-7.60 | ~127-135 |
| Thiophene Ring | Aromatic H | ~7.00-7.80 | ~125-140 |
Data compiled from representative values found in the literature. mdpi.com
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule. mdpi.comnih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY helps to trace the proton-proton networks within the pyridinium and thiophene rings. mdpi.com A crucial observation from a COSY spectrum was the correlation between the endo-iminium H-4 proton and the H-10 proton, confirming the endo-iminium structure. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. mdpi.com This is vital for assigning the carbon signals based on their attached protons. The edited HSQC experiment can further distinguish between CH/CH₃ and CH₂ groups. mdpi.com
The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the definitive characterization of this compound. nih.gov
One-Dimensional (1D) NMR (¹H, ¹³C, DEPT) Applications
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. conicet.gov.arnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of a molecule. mdpi.com For this compound, HRMS/ESI-TOF (Electrospray Ionization-Time of Flight) analysis determined the molecular formula of the cation to be C₁₆H₁₅ClNO₂S⁺, with an observed m/z of 320.0516. semanticscholar.org This corresponds to the structure of the endo-iminium product. semanticscholar.org This technique is crucial for confirming the identity of the impurity and distinguishing it from other potential degradation products.
Table 2: HRMS Data for this compound Cation
| Parameter | Value |
| Molecular Formula | C₁₆H₁₅ClNO₂S⁺ |
| Calculated m/z | 320.0517 |
| Observed m/z | 320.0516 |
| Error (ppm) | -0.3 |
Data sourced from a study on the selective oxidation of clopidogrel. semanticscholar.org
Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. nih.govnih.gov The fragmentation pattern provides valuable structural information. vulcanchem.com The fragmentation pathways of this compound can be studied to confirm the connectivity of its different structural components. nih.gov For instance, the fragmentation of the parent ion would likely involve the loss of the methyl ester group or cleavage of the rings, providing further evidence for the proposed structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for quantitative analysis and for characterizing the chromophores (light-absorbing groups) within a molecule. dergipark.org.trtandfonline.com
The structure of this compound, with its aromatic rings and conjugated system, results in a characteristic UV absorption spectrum. While the parent drug clopidogrel has a specific absorption maximum, the formation of the pyridinium ring in Impurity 2 alters the chromophore and thus the UV spectrum. dergipark.org.tr This change in the absorption wavelength can be used to detect and quantify the impurity in the presence of clopidogrel, often in conjunction with a separation technique like High-Performance Liquid Chromatography (HPLC). tandfonline.comtandfonline.com
Studies have reported UV absorption maxima for clopidogrel at various wavelengths, including 202 nm, 218 nm, 219 nm, and in the range of 221-231 nm, depending on the solvent and analytical method used. dergipark.org.trpharmahealthsciences.netsphinxsai.com The specific UV characteristics of this compound would be determined during its isolation and characterization.
Electrophoretic Techniques for Impurity Separation
Electrophoretic techniques, which separate molecules based on their charge, size, and shape in an electric field, offer a powerful alternative to chromatographic methods for impurity profiling. ptfarm.plebsco.com These methods are known for their high efficiency, rapid analysis times, and unique selectivity. xjtu.edu.cn
Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)
Capillary Electrophoresis (CE) has emerged as a promising and versatile technique for the quality control analysis of pharmaceuticals, including the separation of APIs from their related substances. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ionic species based on their charge-to-mass ratio within a narrow, fused-silica capillary filled with a background electrolyte (BGE). ptfarm.plresearchgate.net
For the analysis of Clopidogrel and its impurities, CZE has been successfully employed. The method often utilizes an uncoated fused-silica capillary and specific electrophoretic conditions to achieve effective separation. vulcanchem.comnih.gov Key to the separation of Clopidogrel and its structurally similar impurities is the optimization of several factors, including the composition and pH of the background electrolyte, the concentration of a chiral selector, and the applied voltage. nih.govresearchgate.net
Sulphated β-cyclodextrin (SCD) is frequently used as a chiral selector in the BGE to enhance the separation of enantiomeric and diastereomeric impurities. vulcanchem.comnih.gov The separation mechanism involves the differential inclusion of the analytes into the cyclodextrin (B1172386) cavity. By carefully controlling the experimental parameters, baseline separation of Clopidogrel from its key impurities can be achieved. researchgate.net For instance, a method using a triethylamine-phosphoric acid buffer with SCD at a low pH has been shown to effectively resolve Clopidogrel from related substances. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Capillary | Uncoated Fused-Silica (e.g., 31.2 cm length, 50.0 µm I.D.) |
| Background Electrolyte (BGE) | 10 mM Triethylamine-Phosphate buffer |
| Chiral Selector | 5% (m/v) Sulphated β-cyclodextrin (SCD) |
| pH | 2.3 |
| Applied Voltage | -12 kV (Reversed Polarity) |
| Temperature | 20 °C |
| Detection | UV at 195 nm |
Hyphenated Analytical Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. vulcanchem.com They provide both separation and structural identification capabilities, which are critical for trace-level analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the determination of drugs and their impurities in various matrices. tandfonline.com It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the high sensitivity and selectivity of tandem mass spectrometry. tandfonline.comnih.gov This makes it ideal for detecting and quantifying trace-level impurities like this compound. gcms.cz
Various LC-MS/MS methods have been developed for the simultaneous determination of Clopidogrel and its metabolites, such as 2-oxo-clopidogrel. nih.govnih.govjbr-pub.org.cnjbr-pub.org.cn These methods typically employ a reverse-phase C18 column for chromatographic separation and an electrospray ionization (ESI) source for generating ions. nih.govresearchgate.net The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. researchgate.net This high selectivity allows for the accurate quantification of impurities even in complex matrices. labcompare.com The method can achieve very low limits of quantification (LLOQ), often in the picogram-per-milliliter (pg/mL) range, demonstrating its suitability for trace analysis. gcms.czresearchgate.net
| Parameter | Condition |
|---|---|
| Chromatography | UPLC/HPLC with C18 Column |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition (Clopidogrel) | m/z 322.1 → 212.1 |
| Flow Rate | 0.2 - 1.0 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Related Substances (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. emerypharma.com In the context of pharmaceutical impurity profiling, GC-MS is particularly useful for identifying residual solvents and volatile degradation products. labcompare.comresearchgate.net While many complex pharmaceutical molecules like Clopidogrel are not sufficiently volatile for direct GC analysis, their volatile impurities or degradation products can be readily analyzed. emerypharma.com
A stability-indicating GC-MS method has been reported for the analysis of Clopidogrel, demonstrating its utility in separating the drug from its degradation products. researchgate.netaust.edu.sy For non-volatile impurities, a derivatization step can be employed to convert them into volatile derivatives suitable for GC-MS analysis. emerypharma.comnih.gov For instance, a method for the carboxylic acid metabolite of Clopidogrel involved derivatization prior to GC-MS detection. nih.gov The analysis is typically performed using a capillary column (e.g., META-5X) with helium as the carrier gas, and detection is achieved via electron impact (EI) ionization. researchgate.netijper.org The mass spectrometer can be operated in scan mode for qualitative identification against spectral libraries or in selected ion monitoring (SIM) mode for sensitive quantitative analysis. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., META-5X, 30.0 m x 0.32 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | e.g., 1.27 mL/min |
| Injection Mode | Split or Headspace |
| Ionization | Electron Impact (EI) at 70 eV |
| Detection Mode | Scan (Qualitative), SIM (Quantitative) |
Analytical Method Validation and Quality Assurance for Clopidogrel Impurity 2 Analysis
Adherence to International Conference on Harmonisation (ICH) Guidelines (Q2 R1)
The validation of analytical methods for Clopidogrel (B1663587) and its impurities, including Impurity 2, is conducted in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines. asianjpr.comijsrst.comresearchgate.netgrafiati.com These guidelines provide a comprehensive framework for validating analytical procedures, ensuring that they are suitable for their intended purpose. ich.org The validation process encompasses a variety of tests to demonstrate the method's specificity, linearity, accuracy, precision, and other performance characteristics. asianjpr.comnih.govresearchgate.net By adhering to these internationally accepted standards, pharmaceutical manufacturers can ensure that the analytical methods for impurity profiling are reliable and reproducible. ijsrst.com The ICH guidelines are a cornerstone for the development of robust analytical methods that can withstand regulatory scrutiny and ensure patient safety.
Method Validation Parameters and Performance Characteristics
The validation of an analytical method for Clopidogrel Impurity 2 involves the rigorous assessment of several key performance parameters. These parameters, as stipulated by ICH guidelines, ensure that the method is reliable, accurate, and suitable for its intended use in a quality control environment.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. asianjpr.comich.org For this compound, specificity studies are crucial to ensure that the analytical signal is solely from this impurity and not from the active pharmaceutical ingredient (API), other related impurities, or excipients in the formulation. asianjpr.comkuleuven.be
In the development of high-performance liquid chromatography (HPLC) methods, specificity is often demonstrated by spiking the drug substance or product with known impurities and demonstrating their separation. ich.org Chromatographic methods, such as normal-phase liquid chromatography (NP-LC) and reversed-phase high-performance liquid chromatography (RP-HPLC), have been developed to separate Clopidogrel and its related compounds, including Impurity 2. vulcanchem.com The resolution between the impurity peak and other peaks in the chromatogram is a key indicator of selectivity. hplc.eu For instance, methods have been developed where Clopidogrel and its impurities are well-separated with a resolution greater than 2.0. The absence of interference from blank or placebo chromatograms at the retention time of this compound further confirms the method's specificity. kuleuven.be
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. nih.gov The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
For the analysis of Clopidogrel impurities, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them with the developed method. wjpls.org A calibration curve is then constructed by plotting the analytical response versus the concentration, and the correlation coefficient (r²) is calculated to assess the linearity. nih.govresearchgate.net For impurity quantification, the range should typically span from the limit of quantification (LOQ) to 120% of the specification limit for the impurity. ich.org
Several studies have reported the linearity of analytical methods for Clopidogrel and its impurities. For example, one capillary electrophoresis method demonstrated a linearity range of 0.4–300 μg/ml for Clopidogrel. nih.gov Another HPLC method showed a linear relationship for Clopidogrel in the concentration range of 1–100 µg/ml with a correlation coefficient of 0.99951. researchgate.net
Table 1: Example Linearity Data for an Analytical Method
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Clopidogrel | 1.0 - 100.0 | 0.9995 researchgate.net |
| Clopidogrel | 0.4 - 300.0 | Not specified nih.gov |
This table is for illustrative purposes and combines data from different studies on Clopidogrel and its impurities.
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. asianjpr.com
Accuracy is often determined by recovery studies, where a known amount of the impurity standard is added to a sample matrix and the recovery percentage is calculated. asianjpr.comwjpls.org The acceptance criterion for recovery is typically within a range of 98.0% to 102.0%. scispace.com For Clopidogrel, a mean recovery of 100.7% has been reported in one study, indicating good accuracy. kuleuven.be
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). wjpls.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of not more than 2.0% is generally considered acceptable. researchgate.netwjpls.org Studies on Clopidogrel have shown RSD values for repeatability and intermediate precision to be less than 2.0%, confirming the good precision of the methods. wjpls.org
Table 2: Example Accuracy and Precision Data
| Parameter | Analyte | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | Clopidogrel | 100.7% kuleuven.be | 98.0% - 102.0% scispace.com |
| Repeatability (%RSD) | Clopidogrel bisulphate | 0.43 wjpls.org | ≤ 2.0% wjpls.org |
| Intermediate Precision (Intra-day %RSD) | Clopidogrel bisulphate | 0.4 ± 0.08 wjpls.org | ≤ 2.0% wjpls.org |
This table is for illustrative purposes and combines data from different studies on Clopidogrel and its impurities.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianjpr.comnih.gov
LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. kuleuven.bewjpls.org For Clopidogrel, one capillary electrophoresis method reported an LOD of 0.13 µg/mL and an LOQ of 0.4 µg/mL. nih.gov Another HPLC method for Clopidogrel reported an LOD of 6.90 µg/ml and an LOQ of 20.91 µg/ml. asianjpr.com The LOQ is a critical parameter for impurity methods as it defines the lowest level at which the impurity can be reliably controlled.
Table 3: Example LOD and LOQ Data
| Parameter | Method | Clopidogrel |
|---|---|---|
| LOD | Capillary Electrophoresis | 0.13 µg/mL nih.gov |
| LOQ | Capillary Electrophoresis | 0.4 µg/mL nih.gov |
| LOD | HPLC | 6.90 µg/mL asianjpr.com |
This table is for illustrative purposes and combines data from different studies on Clopidogrel and its impurities.
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, instruments, and days. scispace.comanalis.com.my
To assess robustness, small changes are intentionally made to method parameters such as mobile phase composition, pH, flow rate, and column temperature. scispace.comjpionline.org The effect of these changes on the analytical results is then evaluated. For example, a method is considered robust if the resolution between peaks remains acceptable and the assay results are not significantly affected by these minor variations. scispace.com
Ruggedness is typically assessed by comparing the results obtained by different analysts on different instruments. scispace.comanalis.com.my The RSD of the results between the different conditions is calculated, and a low RSD value indicates good ruggedness. analis.com.my The validation of robustness and ruggedness ensures that the analytical method is transferable and will perform consistently in different laboratory settings.
Limits of Detection (LOD) and Quantification (LOQ)
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a critical component of quality control for pharmaceutical substances like Clopidogrel. These methods are essential to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients. nih.gov The core principle of a stability-indicating method is its ability to resolve the main drug peak from all potential impurities, ensuring the reported potency of the drug is accurate and that the levels of any harmful degradation products are monitored throughout the product's shelf-life. jpionline.org
For Clopidogrel, this process involves subjecting the drug substance to a variety of stress conditions, as mandated by the International Conference on Harmonisation (ICH) guidelines, to induce degradation. nih.govsphinxsai.com The resulting mixture, containing the intact drug and its degradation products, is then analyzed to develop a chromatographic method capable of separating all components. This process, known as forced degradation or stress testing, is fundamental to proving the specificity and stability-indicating nature of the analytical method. researchgate.net
Forced Degradation Studies
Forced degradation studies are the cornerstone of developing a stability-indicating method. By intentionally degrading the Clopidogrel sample, a profile of potential degradation products that could form during storage is generated. jpionline.org These studies typically involve subjecting the Clopidogrel bisulfate bulk drug to acidic, basic, oxidative, thermal, and photolytic stress. sphinxsai.comderpharmachemica.com
Several research findings detail the conditions for these studies:
Acid Hydrolysis : Degradation is commonly observed when Clopidogrel is exposed to acidic conditions, often using hydrochloric acid (e.g., 0.1N to 5M HCl) at elevated temperatures (e.g., 60-80°C). researchgate.netwjpls.orgnih.gov
Base Hydrolysis : Significant degradation occurs under basic conditions, for instance, with sodium hydroxide (B78521) (e.g., 0.1N to 1M NaOH) at temperatures ranging from ambient to 70°C. sphinxsai.comwjpls.org The primary product of both acid and base hydrolysis is the Clopidogrel carboxylic acid metabolite, often referred to as Clopidogrel Related Compound A. sphinxsai.com
Oxidative Degradation : Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% to 30% H₂O₂) is used to assess oxidative stability. ijprt.org Studies show that Clopidogrel degrades under oxidative stress, leading to the formation of two major products: the N-oxide of Clopidogrel and the N-oxide of its carboxylic acid metabolite. sphinxsai.com
Thermal Degradation : To evaluate stability under heat stress, solid samples of Clopidogrel are exposed to high temperatures, such as 105°C, for extended periods (e.g., 24 hours to 5 days). derpharmachemica.comijprt.org Minor degradation is typically observed under these conditions.
Photolytic Degradation : The drug's sensitivity to light is tested by exposing the solid drug substance to UV light (e.g., at 254 nm or 365 nm) or sunlight for a defined duration. sphinxsai.comresearchgate.netwjpls.org
The results from these forced degradation studies are crucial for identifying the likely degradation pathways and for developing an analytical method that can separate these newly formed impurities from Clopidogrel.
Table 1: Summary of Forced Degradation Conditions and Observations for Clopidogrel
| Stress Condition | Reagent/Method | Duration/Temperature | Observed Degradation | Primary Degradation Products Identified |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1N - 5M HCl | 5-6 hours at 60-80°C | Significant degradation observed. researchgate.netwjpls.org | Clopidogrel Carboxylic Acid (Impurity A). sphinxsai.com |
| Base Hydrolysis | 0.1N - 1M NaOH | 5 hours at 70°C | Significant degradation observed (e.g., 13.24%). wjpls.org | Clopidogrel Carboxylic Acid (Impurity A). sphinxsai.com |
| Oxidative | 3% - 30% H₂O₂ | 30 minutes to 3 hours | Degradation observed, forming two major products. sphinxsai.comijprt.org | Clopidogrel N-oxide, N-oxide of Clopidogrel Carboxylic Acid. sphinxsai.com |
| Thermal | Dry heat in oven | 24 hours to 5 days at 105°C | Minor degradation observed. derpharmachemica.com | Impurity A formation noted in some studies. |
| Photolytic | UV light (254/365 nm) or sunlight | 24 hours | Stable or minor degradation observed. wjpls.org | Degradation products generally not significant. |
Chromatographic Method Development
Following forced degradation, the primary objective is to develop a chromatographic method, typically High-Performance Liquid Chromatography (HPLC), that can effectively separate Clopidogrel from all the generated degradation products. derpharmachemica.com The success of this separation is proof of the method's stability-indicating capability.
Research has led to the development of various robust Reverse-Phase HPLC (RP-HPLC) methods. derpharmachemica.comijprt.org The key parameters of these methods are carefully optimized:
Stationary Phase (Column) : C18 and C8 columns are the most commonly used stationary phases for this separation, providing good resolution for Clopidogrel and its polar and non-polar impurities. derpharmachemica.comwjpls.orgderpharmachemica.com
Mobile Phase : The mobile phase composition is critical for achieving separation. It typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govijprt.org The pH of the buffer is often acidic (e.g., pH 2.0-4.5) to ensure good peak shape for Clopidogrel and its acidic impurities. wjpls.orgnih.gov Gradient elution, where the concentration of the organic solvent is varied over time, is often employed to effectively resolve all compounds in a reasonable run time. derpharmachemica.com
Detection : UV detection is standard, with wavelengths typically set between 220 nm and 240 nm to monitor Clopidogrel and its impurities. nih.govderpharmachemica.comijprt.orgderpharmachemica.com A Photo Diode Array (PDA) detector is often used to assess the peak purity of Clopidogrel in stressed samples, confirming that the main peak is not co-eluting with any degradants. wjpls.org
The specificity of the developed method is confirmed when the chromatograms of the stressed samples show that all degradation product peaks are well-resolved from the Clopidogrel peak and from each other. nih.gov For instance, a successful method will show baseline separation between Clopidogrel, Clopidogrel Impurity A (carboxylic acid), and any N-oxide impurities formed during oxidative stress. sphinxsai.com
Table 2: Examples of Chromatographic Conditions for Stability-Indicating Analysis of Clopidogrel
| Study Reference | Column | Mobile Phase | Flow Rate | Detection Wavelength |
|---|---|---|---|---|
| Prava et al. wjpls.org | C18 | Potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (78:22 v/v) | 1.0 mL/min | Not Specified (PDA Detector) |
| Aparna et al. derpharmachemica.com | Kromasil 100 C18 | Gradient of 0.1% Trifluoroacetic acid in water and 0.1% Trifluoroacetic acid in Acetonitrile | 1.0 mL/min | 220 nm |
| Jain et al. sphinxsai.com | Inertsil C8 | Gradient of 0.1% Trifluoroacetic acid and Acetonitrile | Not Specified | 225 nm |
| Srinivasan et al. derpharmachemica.com | Waters Symmetry C8 | Acetonitrile and tetrabutyl ammonium (B1175870) hydrogen sulphate buffer | 1.0 mL/min | 225 nm |
| Reddy et al. ijprt.org | Discovery Altima C18 | Acetonitrile and Orthophosphoric acid buffer (50:50 v/v) | 1.0 mL/min | 240 nm |
| Rao et al. nih.gov | Chiralcel OJ-H (Normal Phase) | n-Hexane, ethanol (B145695), and diethyl amine (95:5:0.05 v/v/v) | Not Specified | 240 nm |
The validation of these methods as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness ensures that they are suitable for their intended purpose: the routine quality control and stability testing of Clopidogrel bulk drug and its finished products. nih.govasianjpr.com
Table of Compound Names
| Name Mentioned in Article | Chemical Name/Description |
| Acetonitrile | Ethanenitrile |
| Clopidogrel | Methyl (2S)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
| Clopidogrel bisulfate | Methyl (2S)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate sulfate (B86663) |
| Clopidogrel Carboxylic Acid | (2S)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |
| Clopidogrel N-oxide | (2S)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate 2-oxide |
| Diethyl amine | N-Ethylethanamine |
| Ethanol | Ethyl alcohol |
| Hydrochloric acid | HCl |
| Hydrogen peroxide | H₂O₂ |
| Methanol | Methyl alcohol |
| n-Hexane | Hexane |
| Orthophosphoric acid | Phosphoric acid |
| Potassium dihydrogen phosphate | KH₂PO₄ |
| Sodium hydroxide | NaOH |
| Tetrabutyl ammonium hydrogen sulphate | Tetrabutylazanium hydrogen sulfate |
| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid |
Impurity Profiling and Characterization Studies of Clopidogrel Impurity 2
Identification of Related Substances in Clopidogrel (B1663587) API and Drug Products
The manufacturing process of Clopidogrel, as well as its degradation over time, can lead to the formation of several related substances. researchgate.net These impurities can arise from starting materials, by-products of side reactions, or the degradation of the active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) and other literature have documented several of these, including Impurities A, B, and C. tandfonline.comtandfonline.com
Clopidogrel Impurity 2, also known as Clopidogrel Iminium Impurity or Clopidogrel Pyridinium (B92312) Bromide, is a notable oxidative impurity. veeprho.com Its formation is often observed during oxidative stress degradation studies of Clopidogrel. The identification of these impurities is a critical step in ensuring the quality of both the Clopidogrel API and the final drug product. researchgate.net Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify these related substances. veeprho.comwjpls.org
Forced degradation studies, which involve exposing the drug to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are instrumental in identifying potential degradation products, including Impurity 2. researchgate.netnih.govjpionline.org These studies help in understanding the degradation pathways and developing stability-indicating analytical methods. jpionline.org
The following table summarizes common impurities found in Clopidogrel:
| Impurity Name | Type | Source |
| Impurity A | Process/Degradation | Hydrolysis of the ester group. tandfonline.com |
| Impurity B | Process | Arises from 3-substituted thiophene (B33073) in a key raw material. tandfonline.com |
| Impurity C (R-enantiomer) | Process | Racemization during the manufacturing process. tandfonline.comubbcluj.ro |
| Impurity 2 | Oxidative Degradation | Oxidation of the Clopidogrel molecule. |
Isolation and Purification Strategies for Reference Standards
To accurately quantify identified impurities, pure reference standards are essential. The isolation and purification of this compound are crucial for its use as a reference material in analytical testing. synzeal.com Preparative HPLC is a primary technique used to isolate this impurity from the bulk drug substance.
A common method involves using a Chiralcel OJ-H column with a mobile phase typically composed of n-hexane, ethanol (B145695), and a basic modifier like diethylamine (B46881) to improve peak shape and resolution. vulcanchem.com This allows for the effective separation of Impurity 2 from Clopidogrel and other related compounds. vulcanchem.com
Capillary zone electrophoresis (CZE) has also been explored as a technique for separating Clopidogrel from its impurities, including Impurity 2. nih.gov This method utilizes an uncoated fused-silica capillary and a specific buffer system to achieve separation. nih.gov
Once isolated, the purity of the reference standard is rigorously assessed to ensure it is suitable for quantitative analysis.
Structural Confirmation of this compound
The definitive identification of this compound requires detailed structural elucidation using various spectroscopic techniques. The molecular formula for this compound (as the bromide salt) is C16H15ClNO2SBr, with a corresponding molecular weight of 400.71 g/mol . vulcanchem.com
The structure has been characterized as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium. This was determined through a combination of advanced analytical methods:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) helps in determining the exact molecular weight and elemental composition. mdpi.com MS/MS studies provide fragmentation patterns that further aid in confirming the structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are vital for establishing the connectivity of atoms within the molecule. mdpi.comsemanticscholar.org For instance, 2D NMR can show correlations between protons and carbons, confirming the iminium structure. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. ijper.org
Recent research has also focused on the selective synthesis of this compound. One method involves the oxidation of clopidogrel hydrogen sulfate (B86663) using peroxymonosulfate (B1194676) (PMS) in the presence of sodium halides, which can be monitored by NMR to confirm the formation of the endo-iminium product. mdpi.comsemanticscholar.org
Below is a table summarizing the key structural details of this compound:
| Property | Details |
| IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide |
| Molecular Formula | C16H15ClNO2SBr vulcanchem.com |
| Molecular Weight | 400.71 g/mol vulcanchem.com |
| Key Structural Features | Pyridinium cation, chlorophenyl moiety, thiophene ring, methyl ester group. vulcanchem.com |
Comparison of Impurity Profiles across Different Drug Product Batches and Manufacturing Processes
The profile and level of impurities can vary between different batches of a drug product and can be influenced by the manufacturing process. nih.gov Studies comparing different generic versions of Clopidogrel tablets with the innovator product have shown significant differences in impurity profiles. nih.govhplc.eu
These variations can be attributed to differences in the synthetic route, purification methods, and the quality of starting materials and reagents used by different manufacturers. tandfonline.com For instance, the presence of certain impurities might indicate the use of a specific synthetic pathway. tandfonline.com
Regulatory bodies require that the impurity levels in the final drug product are carefully controlled and fall within specified limits. hplc.eu Therefore, robust analytical methods are essential to monitor the impurity profiles of Clopidogrel across different batches to ensure consistent quality and safety. veeprho.com Comparative studies have often found that generic copies may have a higher amount of total impurities compared to the original brand product. nih.govhplc.eu Stability studies under stress conditions also reveal differences in the degradation profiles between various products. nih.gov
The following interactive table showcases a hypothetical comparison of impurity levels found in different batches, illustrating the potential variability:
| Batch ID | Manufacturing Process | Impurity A (%) | Impurity B (%) | Impurity C (%) | Impurity 2 (%) | Total Impurities (%) |
| Innovator_001 | Process X | 0.08 | 0.05 | 0.10 | 0.03 | 0.26 |
| GenericA_001 | Process Y | 0.12 | 0.07 | 0.15 | 0.06 | 0.40 |
| GenericB_001 | Process Z | 0.10 | 0.09 | 0.11 | 0.04 | 0.34 |
| Innovator_002 | Process X | 0.09 | 0.06 | 0.09 | 0.02 | 0.26 |
| GenericA_002 | Process Y | 0.15 | 0.08 | 0.18 | 0.07 | 0.48 |
Control Strategies and Regulatory Considerations for Clopidogrel Impurity 2
Application of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mdpi.comnih.gov For clopidogrel (B1663587) and its impurities, QbD offers a framework to proactively manage and control impurity levels throughout the manufacturing process.
Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) affecting Impurity Levels
The formation of Clopidogrel Impurity 2 is primarily linked to the oxidative transformation of clopidogrel. vulcanchem.com The key pathway involves the oxidation of the nitrogen atom in the piperidine (B6355638) ring to form a pyridinium (B92312) moiety. vulcanchem.com Therefore, the Critical Process Parameters (CPPs) that influence this oxidation are crucial to control.
A foundational component of the QbD paradigm is the identification of Critical Quality Attributes (CQAs) of the final drug product. mdpi.comnih.gov For clopidogrel tablets, CQAs include appearance, content uniformity, and dissolution performance. mdpi.com The level of any specific impurity, such as Impurity 2, is also a CQA as it can impact the safety and efficacy of the drug. jpionline.org
Through a science- and risk-based approach, the relationships between CPPs and CQAs are established. mdpi.comnih.gov For instance, in the manufacturing of clopidogrel tablets, process parameters across various unit operations like pre-blending, dry granulation, post-blending, lubrication, and compression are evaluated to understand their impact on final product quality. mdpi.comnih.gov
Table 1: Examples of CPPs and their Potential Impact on Impurity Levels
| Unit Operation | Critical Process Parameter (CPP) | Potential Impact on Impurity 2 Levels |
| Synthesis | Temperature during sulfonation | Exceeding optimal temperatures (e.g., 0–10°C) can increase impurity levels. |
| Oxidizing agent concentration | Higher concentrations of oxidizing agents can promote the formation of Impurity 2. vulcanchem.com | |
| Formulation (e.g., Dry Granulation) | Roller compaction force | May influence granule properties, which could indirectly affect stability and impurity formation. researchgate.net |
| Blending time | Inadequate blending could lead to non-uniform distribution of the active substance and excipients, potentially creating localized environments conducive to degradation. researchgate.net | |
| Storage | Temperature and humidity | Exposure to high temperature and humidity can accelerate the degradation of clopidogrel and the formation of impurities. europa.euresearchgate.net |
Risk Assessment and Mitigation Strategies in Manufacturing
Risk assessment tools, such as Failure Mode and Effects Analysis (FMEA), are integral to the QbD approach. mdpi.com These tools help in identifying and prioritizing potential risks to product quality, including the formation of impurities. mdpi.com The risk assessment process involves evaluating the severity, occurrence, and detectability of potential failures. mdpi.com
Once risks are identified, mitigation strategies are developed. For this compound, these strategies focus on preventing its formation and ensuring its removal if formed.
Mitigation Strategies:
Process Optimization: Optimizing synthetic pathways and purification techniques is crucial to minimize the presence of process-related impurities and by-products. For example, maintaining strict temperature control during specific reaction steps can significantly reduce impurity formation.
Use of Protective Agents: Incorporating antioxidants in the formulation can help prevent oxidative degradation of clopidogrel.
Appropriate Packaging: Using packaging materials that protect the drug product from light and moisture can mitigate degradation during storage. core.ac.uk
Continuous Monitoring: The integration of Process Analytical Technology (PAT) allows for real-time monitoring and control of manufacturing processes, enabling early detection of deviations that could lead to increased impurity levels. researchgate.net
In-Process Control (IPC) and Release Testing Strategies
In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final product conform to their specifications. Release testing is performed on the final drug substance or drug product to ensure it meets all the established quality standards before it is released for distribution.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for both IPC and release testing of clopidogrel and its impurities. vulcanchem.comveeprho.comgoogle.com These methods are essential for separating, detecting, and quantifying impurities, including Impurity 2. vulcanchem.com The development of stability-indicating HPLC methods is particularly important, as they can resolve the active pharmaceutical ingredient (API) from its degradation products. researchgate.net
Table 2: Analytical Methods for this compound
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantification of Impurity 2 | Column: Chiralcel OJ-H; Mobile Phase: n-hexane, ethanol (B145695), and diethyl amine. vulcanchem.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of impurities | Provides structural information for impurity characterization. veeprho.com |
| Capillary Electrophoresis (CE) | Separation of clopidogrel and its impurities | Utilizes a buffer and a chiral selector for separation. researchgate.net |
Regulatory Frameworks for Pharmaceutical Impurities (ICH Q3 Guidelines)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines that are recognized globally. The ICH Q3 series of guidelines (Q3A, Q3B, etc.) specifically addresses the control of impurities in new drug substances and new drug products. kobia.krich.orgeuropa.eufda.gov
Acceptance Criteria and Reporting Thresholds for Impurities
ICH Q3A and Q3B establish thresholds for reporting, identifying, and qualifying impurities. kobia.krich.org The reporting threshold is the level at or above which an impurity must be reported in the drug substance specification. For a maximum daily dose of up to 2g, the reporting threshold is 0.05%. ich.org
The identification threshold is the level at or above which an impurity's structure should be determined. The qualification threshold is the level at or above which an impurity's biological safety must be established. ich.org The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. ich.org For genotoxic impurities, much stricter limits are applied, often in the range of parts per million (ppm). google.com
Pharmacopoeial Standards (USP, Ph. Eur.) for Clopidogrel Related Substances
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official public standards for medicines and other articles. uspbpep.compharmacopeia.cnlgcstandards.comubbcluj.ro These pharmacopoeias include monographs for clopidogrel and its related compounds, which specify the tests, procedures, and acceptance criteria for ensuring the identity, strength, quality, and purity of the substance.
The monographs for Clopidogrel Bisulfate and Clopidogrel Tablets in the USP list several related compounds, including Clopidogrel Related Compound A, B, and C, and set specific acceptance criteria for each. uspbpep.compharmacopeia.cndrugfuture.com For example, the USP monograph for Clopidogrel Bisulfate specifies a limit of not more than 0.2% for clopidogrel related compound A and not more than 1.0% for clopidogrel related compound C. pharmacopeia.cndrugfuture.com While "this compound" is not explicitly listed under this nomenclature in the primary USP monographs, it would be controlled under the limits for unspecified impurities or total impurities. pharmacopeia.cndrugfuture.com
The European Pharmacopoeia also provides standards for clopidogrel and its impurities. lgcstandards.comubbcluj.ro The control of impurities is a key aspect of these monographs, ensuring that drug products on the market are of a consistent and acceptable quality. hplc.eueuropa.eu
Reference Standards and Their Role in Impurity Control
The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. For clopidogrel, an antiplatelet medication, the management of impurities such as this compound is mandated by regulatory authorities. ubbcluj.ro Central to this control is the use of highly characterized reference standards. synzeal.com
Reference standards are essential for the development, validation, and routine application of analytical methods used to detect and quantify impurities. synzeal.comaquigenbio.com These standards provide a benchmark against which samples of the active pharmaceutical ingredient (API) and the final drug product are compared.
The availability of well-characterized reference standards for this compound and other related substances is crucial for several key activities in pharmaceutical manufacturing and quality assurance:
Analytical Method Development and Validation: Reference standards are indispensable for developing and validating the analytical procedures used to separate, identify, and quantify impurities. synzeal.comaquigenbio.comsynzeal.com This includes techniques like high-performance liquid chromatography (HPLC), which is a primary method for analyzing clopidogrel and its impurities. vulcanchem.com The use of a reference standard allows for the determination of method specificity, linearity, accuracy, precision, and sensitivity.
Quality Control (QC) Testing: In routine QC testing, reference standards are used to confirm the identity and purity of clopidogrel batches. synzeal.comaquigenbio.com By comparing the chromatographic profile of a test sample to that of the reference standard, analysts can identify and quantify any impurities present, including this compound.
Stability Studies: Reference standards are employed in stability studies to assess the degradation profile of clopidogrel under various environmental conditions, such as heat, humidity, and light. synzeal.comvulcanchem.com These studies help to identify potential degradation products, like this compound, and establish appropriate storage conditions and shelf-life for the drug product. vulcanchem.com
Regulatory Submissions: Comprehensive data on impurity profiles, generated using certified reference standards, is a mandatory component of regulatory submissions to health authorities like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ubbcluj.rosynzeal.com This documentation demonstrates that the manufacturing process is well-controlled and the final product meets the required quality standards.
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish official monographs that specify the acceptance criteria for impurities in clopidogrel. ubbcluj.roresearchgate.net These monographs often list known impurities and may provide reference standards for them. ubbcluj.ronetascientific.com For instance, the European Pharmacopoeia provides a reference standard for Clopidogrel Impurity A. netascientific.comsigmaaldrich.com The USP also lists several clopidogrel-related compounds and their acceptance limits in both the drug substance and the finished product. google.com
The use of pharmacopoeial or certified reference materials ensures consistency and accuracy in analytical testing across different laboratories and manufacturing sites. sigmaaldrich.com These standards are rigorously tested and characterized to confirm their identity, purity, and potency. synzeal.comsigmaaldrich.com
Below are tables detailing some of the known impurities of clopidogrel and the types of reference standards available.
Table 1: Selected Clopidogrel Impurities and their Chemical Information
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1396607-49-0 | C16H15ClNO2S.Br | 400.71 |
| Clopidogrel EP Impurity A | 144457-28-3 | C15H14ClNO2S | 307.79 |
| Clopidogrel EP Impurity B | 1396607-35-4 | C16H17Cl2NO2S | 358.29 |
| Clopidogrel EP Impurity C | 120202-71-3 | C16H16ClNO2S·H2SO4 | 419.90 |
| Clopidogrel EP Impurity E | 90055-68-8 | C15H15ClN2OS | 306.81 |
| 2-Oxo R-Clopidogrel | 1360923-54-1 | C16H16ClNO3S | 337.82 |
Data sourced from multiple chemical and pharmaceutical suppliers. veeprho.comcymitquimica.com
Table 2: Availability of Clopidogrel Impurity Reference Standards
| Supplier | Impurity Name | Catalog Number | Form |
| Sigma-Aldrich | Clopidogrel Impurity A European Pharmacopoeia (EP) Reference Standard | Y0001335 | Neat |
| USP | Clopidogrel Amide | 1A01860 | Analytical Material |
| SynZeal | Clopidogrel EP Impurity A | SZ-C044002 | - |
| Aquigen Bio Sciences | Clopidogrel Nitroso Impurity 2 | AQ-C003249 | - |
This table is a representative sample and not an exhaustive list of all available reference standards. synzeal.comaquigenbio.comnetascientific.comusp.org
Future Research Directions in Clopidogrel Impurity 2 Management
Development of Novel and Sustainable Synthetic Routes for Reference Materials
The availability of pure reference materials is a prerequisite for the accurate identification, quantification, and toxicological assessment of any impurity. For Clopidogrel (B1663587) Impurity 2, this necessitates the development of specific and efficient synthetic routes. Future research in this area is concentrated on creating novel and sustainable pathways that are not only high in yield and purity but also environmentally benign.
New and concise synthetic routes for clopidogrel impurities often feature the use of commercially available starting materials and simple, efficient reactions. mdpi.com Research has been conducted on the functional transformations of clopidogrel using various reagents to intentionally generate specific impurities, which can then be isolated and used as reference standards. For instance, selective oxidation methods have been developed to prepare known iminium impurities of clopidogrel. nih.gov Such targeted synthesis allows for the production of specific impurities like Impurity 2 on a scale sufficient for full characterization and use in analytical method development.
A significant trend in this field is the move towards sustainable and green chemistry. One approach involves the use of biocatalysts, such as lipases, in combination with two-phase reaction media containing ionic liquids, to achieve enantioselective biotransformations. jpionline.org This method aligns with green chemistry principles by avoiding environmentally harmful conditions. jpionline.org Another sustainable strategy is the exploration of multicomponent reactions (MCRs), which can simplify the synthesis process and reduce waste. acs.org Research into optimizing MCRs for clopidogrel intermediates has shown the potential for high yields, although challenges with purification remain. acs.org The use of water as a solvent is a key goal in green synthesis to reduce reliance on organic solvents. acs.org
| Synthetic Approach | Key Features | Potential Application for Impurity 2 |
| Targeted Oxidation | Utilizes selective oxidizing agents (e.g., peroxymonosulfate) to transform the parent molecule. nih.gov | Direct synthesis of specific oxidative degradation products. |
| Biocatalysis | Employs enzymes (e.g., lipases) for enantioselective reactions. jpionline.org | Chiral synthesis of stereoisomeric impurities. |
| Multicomponent Reactions (MCRs) | Combines multiple reactants in a single step to increase efficiency and reduce waste. acs.org | Efficient assembly of the core structure of an impurity. |
| Green Solvents | Replaces traditional organic solvents with more environmentally friendly options like water. acs.org | Reduces the environmental impact of reference material synthesis. |
These novel routes aim to provide reliable sources of Clopidogrel Impurity 2 reference standards, which are crucial for method validation, stability studies, and quality control throughout the pharmaceutical lifecycle.
Advanced Computational and In Silico Modeling for Impurity Prediction
Predicting the formation of impurities before they are detected experimentally can save significant time and resources in drug development. Advanced computational and in silico modeling represents a powerful future tool for managing this compound. These models can predict degradation pathways, identify potential process-related impurities, and assess toxicological risks.
Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, and heat, are fundamental to understanding degradation pathways. nih.govjpionline.org The data from these studies can be used to build predictive models. For example, studies on clopidogrel have characterized numerous degradation products under various stress conditions, providing a rich dataset for computational analysis. nih.gov Mechanochemical forced degradation has also emerged as a tool to model long-term degradation processes, realistically simulating solid-state transformations without the use of solvents. acs.org
In silico tools, such as Quantitative Structure-Activity Relationship ((Q)SAR) models, are being employed to predict the physicochemical and toxicological properties of clopidogrel and its potential byproducts. tandfonline.comtandfonline.com These models use the chemical structure to estimate properties like persistence, bioaccumulation, and potential for mutagenicity or carcinogenicity. tandfonline.comtandfonline.com By applying these models to theoretical structures of potential impurities, researchers can flag molecules of concern early in development.
Furthermore, physiologically based biopharmaceutical models (PBBM) are being developed to simulate the in vivo behavior of different drug formulations. mdpi.comnih.gov This in vitro-in silico approach can help understand how formulation factors might influence the stability and degradation of clopidogrel, potentially leading to the formation of Impurity 2 in the body. mdpi.comnih.gov By integrating dissolution data into these models, researchers can predict the pharmacokinetic profiles and bioavailability, offering insights that can guide the development of more stable formulations. mdpi.com
Implementation of Process Analytical Technology (PAT) for Real-Time Impurity Monitoring
Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.com The implementation of PAT for real-time monitoring of this compound is a key area of future research, aiming to shift from quality-by-testing to quality-by-design (QbD). mdpi.com
The goal of PAT is to provide real-time quality assurance by continuously monitoring the process. americanpharmaceuticalreview.comglobalresearchonline.net This allows for immediate adjustments to be made, ensuring the final product consistently meets desired quality standards and minimizing the formation of impurities. globalresearchonline.net For clopidogrel manufacturing, this means moving beyond offline testing of the final product to in-line or on-line monitoring during synthesis and formulation. mdpi.comamericanpharmaceuticalreview.com
Several PAT tools are particularly promising for impurity monitoring:
Vibrational Spectroscopy (NIR and Raman): Near-infrared (NIR) and Raman spectroscopy are non-destructive techniques that can be used for real-time monitoring of chemical reactions and polymorphic forms. americanpharmaceuticalreview.com These methods have been successfully used to quantify low levels of polymorphic impurities in clopidogrel bisulphate, demonstrating their sensitivity and potential for on-line process control. researchgate.net
In-situ FTIR Spectroscopy: This technique can monitor unstable reaction intermediates in complex chemical reactions, providing deep insight into the reaction mechanism and kinetics, which is crucial for controlling impurity formation. americanpharmaceuticalreview.com
On-line Mass Spectrometry (MS): MS offers high selectivity and sensitivity for monitoring the composition of reactants and products in real-time, making it suitable for tracking the appearance of low-level impurities. americanpharmaceuticalreview.com
| PAT Tool | Principle | Application in Impurity 2 Monitoring |
| NIR/Raman Spectroscopy | Measures vibrational transitions in molecules to identify and quantify chemical and physical properties. americanpharmaceuticalreview.comresearchgate.net | Real-time, in-line monitoring of the concentration of Impurity 2 during synthesis or blending. |
| FTIR Spectroscopy | Measures absorption of infrared radiation to identify functional groups and track reaction progress. americanpharmaceuticalreview.com | In-situ analysis of reaction kinetics to prevent the formation pathways leading to Impurity 2. |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. americanpharmaceuticalreview.com | On-line detection and quantification of trace levels of Impurity 2 in process streams. |
By integrating these PAT tools into the clopidogrel manufacturing process, it becomes possible to build a comprehensive control strategy that ensures the level of Impurity 2 remains within its specified limits in every batch. mdpi.com
Green Chemistry Approaches in Impurity Analysis and Control
The principles of green chemistry are increasingly being integrated into all aspects of the pharmaceutical industry, from drug synthesis to analysis. For this compound, future research is focused on applying these principles to both minimize its formation (control) and reduce the environmental impact of its detection (analysis).
In terms of impurity control, green chemistry emphasizes designing synthetic processes that are inherently safer and produce less waste. This involves:
Alternative Solvents: Research into using water as a solvent for clopidogrel synthesis is a key green initiative that can alter reaction pathways and potentially reduce the formation of certain impurities. acs.org
Biocatalysis: The use of enzymes as catalysts, as demonstrated in the kinetic resolution of clopidogrel carboxylic acid, operates under mild conditions and can offer high selectivity, thereby preventing the formation of unwanted side products. jpionline.org
Mechanochemistry: Solvent-free reaction methods, such as ball milling, represent a significant green alternative to traditional solution-phase chemistry. acs.org These methods can be used to study degradation pathways and may offer novel synthetic routes that minimize waste. acs.orgacs.org
Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product reduces the generation of byproducts that could become process-related impurities. acs.org
For impurity analysis, green approaches focus on reducing the use of hazardous solvents and minimizing waste from analytical procedures. This includes the development of new analytical techniques like Capillary Zone Electrophoresis (CZE), which can separate clopidogrel from its impurities using smaller volumes of reagents compared to traditional HPLC methods. researchgate.net Optimizing existing HPLC methods to reduce solvent consumption or replace toxic solvents like acetonitrile (B52724) with greener alternatives like ethanol (B145695) is another active area of research. These green analytical methods not only reduce environmental impact but can also lower operational costs and improve laboratory safety.
Q & A
Q. What analytical techniques are commonly used to identify and quantify Clopidogrel Impurity 2 in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is the standard method for identifying and quantifying this compound. Peak purity evaluation, achieved by overlaying UV spectra of the impurity and the active pharmaceutical ingredient (API), ensures specificity. For instance, chromatographic separation of enantiomers and impurities (e.g., Impurity 1a, 1b, and 2) can be validated using spectral comparisons to confirm identity . Method validation parameters such as linearity, precision, and limit of detection should adhere to ICH guidelines.
Q. How can researchers ensure the reproducibility of impurity profiling studies for this compound?
Reproducibility requires rigorous documentation of experimental conditions (e.g., mobile phase composition, column type, temperature) and adherence to standardized protocols. Researchers should reference established methods from primary literature and validate their procedures using certified reference materials. Data integrity is maintained through transparent reporting of raw data, including chromatograms and spectral overlays, as exemplified in studies analyzing clopidogrel enantiomers and related impurities .
Q. What are the primary synthetic pathways leading to the formation of this compound during API manufacturing?
this compound typically arises as a process-related byproduct during synthesis, such as incomplete purification of intermediates or stereochemical inversion. Researchers should analyze reaction kinetics and optimize purification steps (e.g., crystallization, chromatography) to minimize its formation. Mechanistic studies using isotopic labeling or reaction monitoring via in-situ spectroscopy can elucidate formation pathways .
Advanced Research Questions
Q. How do variations in storage conditions (e.g., temperature, humidity) affect the stability and degradation kinetics of this compound?
Accelerated stability studies under ICH-recommended conditions (e.g., 40°C/75% RH) can model degradation behavior. Impurity levels are quantified using stability-indicating HPLC methods, with degradation products characterized via LC-MS/MS. Researchers must correlate kinetic data (e.g., Arrhenius plots) to predict shelf-life impacts. Contradictory findings in literature regarding impurity stability under oxidative vs. hydrolytic conditions should be resolved through controlled comparative studies .
Q. What toxicological implications are associated with this compound, and how can its safety profile be assessed preclinically?
In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo rodent studies are critical for safety assessment. Researchers should compare impurity toxicity to the API using dose-response models. Contradictions in existing data—such as discrepancies in impurity thresholds for hepatotoxicity—require meta-analyses of published preclinical studies and alignment with regulatory guidelines (e.g., ICH S9) .
Q. How can advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides definitive structural elucidation, particularly for stereoisomers. NMR studies (e.g., 2D-COSY, NOESY) can distinguish diastereomers by analyzing coupling constants and nuclear Overhauser effects. Researchers must cross-validate findings with computational modeling (e.g., DFT calculations) to address inconsistencies in reported spectral data .
Q. What methodological challenges arise when developing enantioselective synthetic routes to minimize this compound?
Challenges include achieving high enantiomeric excess (ee) while avoiding racemization. Strategies like asymmetric catalysis or chiral auxiliaries should be evaluated using kinetic resolution studies. Researchers must document ee values via chiral HPLC and address contradictions in catalytic efficiency reported across studies by optimizing reaction parameters (e.g., solvent, temperature) .
Methodological Frameworks and Data Analysis
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for studies on this compound?
Apply FINER to prioritize research questions. For example:
Q. What statistical approaches are appropriate for resolving contradictions in impurity quantification data across laboratories?
Interlaboratory studies using ANOVA or Bland-Altman analysis can identify systematic biases. Robust regression models account for variability in instrumentation or sample preparation. Meta-analyses of published data should weight studies by methodological rigor (e.g., adherence to ICH guidelines) .
Q. How can researchers design experiments to investigate the pharmacological impact of this compound on platelet aggregation?
Use in vitro platelet-rich plasma (PRP) assays to compare inhibition curves of the API vs. impurity. Dose-response studies should control for impurity concentration ranges observed in stability batches. Conflicting results from historical data (e.g., impurity-induced prothrombotic effects) require replication under standardized conditions .
Ethical and Reproducibility Considerations
Q. What practices ensure data integrity in impurity profiling studies?
- Documentation: Maintain raw chromatograms, spectral data, and lab notebooks for audit trails.
- Replication: Share protocols via platforms like Protocols.io to enable independent verification.
- Plagiarism checks: Use software (e.g., Turnitin) to avoid inadvertent duplication, as emphasized in academic integrity policies .
Q. How should researchers address discrepancies between observed impurity levels and regulatory limits during method validation?
Conduct robustness testing by varying method parameters (e.g., flow rate, column age). If discrepancies persist, refine sample preparation (e.g., derivatization) or adopt orthogonal methods (e.g., CE vs. HPLC). Justify deviations in regulatory submissions with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
